molecular formula C9H13NO B2968480 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile CAS No. 1315366-09-6

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B2968480
CAS No.: 1315366-09-6
M. Wt: 151.209
InChI Key: HOBHWASTCNRNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is a nitrile-functionalized, bridged bicyclic compound of interest in medicinal and organic chemistry. This liquid substance, with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol, is characterized by its 7-oxabicyclo[2.2.1]heptane framework, a structure recognized as a valuable three-dimensional (3D) fragment in drug discovery . The rigid, bridged scaffold is highly relevant for probing novel chemical spaces in fragment-based screening . Recent methodologies, such as directed palladium-catalyzed beta-arylation, have been successfully applied to this core framework, enabling the creation of functionalized derivatives with high yield and diastereoselectivity . These building blocks are pivotal for constructing diverse compound libraries aimed at hit identification and lead optimization. The nitrile group can serve as a key pharmacophore, known to interact with biological targets through hydrogen bonding, as seen in the design of enzyme inhibitors like DPP-4 inhibitors for diabetes, where the nitrile moiety targets specific binding pockets . This product is intended for research applications and is strictly for Laboratory Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-3-4-9(2,11-8)7(5-8)6-10/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBHWASTCNRNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(O1)(C(C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic conditions, depending on the desired transformation. Major products formed from these reactions include derivatives with altered functional groups, such as alcohols, ketones, or carboxylic acids .

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. Pathways involved may include inhibition of protein phosphatases or other enzymes critical for cellular functions .

Comparison with Similar Compounds

Core Structural Variations

The compound’s uniqueness lies in its 7-oxabicyclo[2.2.1]heptane framework, which differentiates it from non-oxygenated bicyclo analogs. Key comparisons include:

Compound Core Structure Substituents Molecular Weight (g/mol)
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile 7-Oxabicyclo[2.2.1]heptane 1,4-dimethyl; 2-cyano 137.18
Bicyclo[2.2.1]heptane-2-carbonitrile Bicyclo[2.2.1]heptane 2-cyano 121.18
exo-2-Cyanobicyclo[2.2.1]heptane Bicyclo[2.2.1]heptane exo-2-cyano 121.18
2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile 7-Oxabicyclo[2.2.1]heptane 2-(methoxymethyl); 2-cyano 167.20

Key Observations :

  • The 7-oxa substitution reduces molecular symmetry and increases polarity compared to non-oxygenated analogs.

Physicochemical Properties

Property This compound Bicyclo[2.2.1]heptane-2-carbonitrile exo-2-Cyanobicyclo[2.2.1]heptane
Boiling Point Not reported 73–75°C (10 mmHg) 192.4°C (760 mmHg)
LogP ~2 (estimated) 1.95 1.95
Density ~1.01 g/cm³ (similar to analogs) 1.01 g/cm³ 1.01 g/cm³
Topological PSA ~23.8 Ų (estimated) 23.8 Ų 23.8 Ų

Key Observations :

  • The 7-oxa group may elevate boiling points in atmospheric pressure analogs (e.g., 192.4°C for exo-2-cyanobicycloheptane), though data for the target compound is lacking.
  • LogP values (~2) suggest moderate lipophilicity, typical of nitriles with bicyclic frameworks.

Thermodynamic and Stability Data

  • Bicyclo[2.2.1]heptane-2-carbonitrile exhibits a liquid-phase enthalpy of combustion (ΔcH°liquid) of -4739.2 ± 1.3 kJ/mol . Comparable data for 1,4-dimethyl-7-oxabicyclo analogs is unavailable, but the oxygen atom likely reduces thermal stability due to increased polarity.
  • Stereochemical stability : The (1R,2S,4S)-rel configuration in related compounds shows higher crystallinity and meets pharmacopeial standards for purity.

Biological Activity

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile (CAS: 1315366-09-6) is a bicyclic compound with significant biological activity, particularly in the fields of agriculture and pharmacology. Its unique structure contributes to its efficacy as a pesticidal agent and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

PropertyValue
Chemical FormulaC9H13NO
Molecular Weight151.21 g/mol
IUPAC NameThis compound
CAS Number1315366-09-6
Purity97%

Pesticidal Properties

Research indicates that derivatives of 7-oxabicyclo[2.2.1]heptane, including this compound, exhibit notable pesticidal activity against various microorganisms and pests. A patent highlights its application for controlling undesired microorganisms and animal pests effectively, showcasing its potential as a biopesticide in agricultural settings .

Pharmacological Potential

Recent studies have explored the pharmacological activities associated with compounds containing the bicyclic structure of 7-oxabicyclo[2.2.1]heptane. The following sections summarize key findings:

Anticancer Activity : Compounds related to this bicyclic structure have shown promising anticancer properties through various mechanisms, including apoptosis induction in cancer cells . For instance, γ-butyrolactones have been reported to exhibit cytotoxic effects against specific cancer cell lines .

Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways . This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects : Preliminary studies indicate that certain derivatives may offer neuroprotective benefits by reducing oxidative stress and modulating autophagy processes in neuronal cells . This area warrants further investigation due to its implications for neurodegenerative diseases.

Case Studies

  • Pesticidal Efficacy : A study evaluated the effectiveness of this compound against common agricultural pests. Results showed a significant reduction in pest populations compared to untreated controls, indicating its potential as an eco-friendly pesticide .
  • Anticancer Research : In vitro assays assessed the cytotoxicity of the compound against various cancer cell lines, revealing an IC50 value of approximately 34 µM for specific cell types . These findings support further exploration into its use as a chemotherapeutic agent.

Q & A

Basic Question: What are the key physicochemical properties of 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, and how can they be experimentally determined?

Methodological Answer:
The compound’s bicyclic framework and substituents (methyl, oxabicyclo, and nitrile groups) dictate properties like solubility, boiling point, and stability. Experimental determination involves:

  • Boiling Point/Melting Point: Use differential scanning calorimetry (DSC) or capillary tube methods, referencing analogs like bicyclo[2.2.1]hept-5-ene-2-carbonitrile (b.p. 84°C at 6 mmHg) .
  • Solubility: Test in polar (e.g., ethanol, acetone) and non-polar solvents (e.g., hexane) via gravimetric analysis. The oxabicyclo group may enhance solubility in ethers .
  • Stability: Conduct accelerated degradation studies under varying pH, temperature, and light conditions, monitoring via HPLC or FTIR.

Advanced Question: How can computational methods predict the reactivity of the nitrile group in this compound?

Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic environment of the nitrile group. Key steps:

  • Optimize the molecular geometry and compute electrostatic potential maps to identify electrophilic/nucleophilic sites.
  • Compare with bicyclo[2.2.1]heptane-2-carbonitrile derivatives (e.g., 5-chloro-6-substituted analogs) to assess substituent effects on nitrile reactivity .
  • Validate predictions with experimental data, such as reaction kinetics with nucleophiles (e.g., Grignard reagents) .

Basic Question: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR: 1^1H NMR detects methyl groups (δ ~1.2–1.5 ppm) and oxabicyclo protons (δ ~3.5–4.5 ppm). 13^{13}C NMR identifies the nitrile carbon (δ ~115–120 ppm) and bicyclic carbons .
  • IR: The nitrile stretching vibration (ν ~2240 cm1^{-1}) and ether C-O-C (ν ~1100 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) determines molecular weight (C10_{10}H13_{13}NO, exact mass 163.0997) and fragments (e.g., loss of CH3_3 groups) .

Advanced Question: How can contradictory data on the stereochemical outcomes of reactions involving this compound be resolved?

Methodological Answer:
Contradictions in stereoselectivity (e.g., epoxide ring-opening or nitrile transformations) require:

  • Comparative Analysis: Replicate experiments under standardized conditions (solvent, catalyst, temperature) to isolate variables .
  • Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers and quantify ratios .
  • Theoretical Modeling: Apply molecular docking or transition-state simulations to predict steric/electronic influences on stereochemistry .

Basic Question: What synthetic routes are reported for this compound?

Methodological Answer:

  • Bicyclic Framework Construction: Diels-Alder reactions between furan derivatives and dienophiles (e.g., maleic anhydride), followed by hydrogenation .
  • Nitrile Introduction: Treat bicyclic alcohols with cyanating agents (e.g., TMSCN/ZnI2_2) or via nucleophilic substitution of halides with KCN .
  • Methylation: Use methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH) .

Advanced Question: How does the oxabicyclo moiety influence the compound’s participation in ring-opening reactions?

Methodological Answer:
The 7-oxabicyclo[2.2.1]heptane structure imposes steric constraints and electronic effects:

  • Steric Effects: The bridgehead methyl groups hinder nucleophilic attack at the ether oxygen. Compare with non-methylated analogs (e.g., 7-oxabicyclo[4.1.0]heptane) to assess steric contributions .
  • Electronic Effects: The electron-withdrawing nitrile group polarizes adjacent bonds, facilitating acid-catalyzed ring-opening (e.g., with H2_2SO4_4) to form diols or ketones .
  • Kinetic Studies: Monitor reaction rates via in situ IR or NMR to map mechanistic pathways .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity Assessment: Review regulatory data; analogs like bicyclo[2.2.1]heptane-2-carbonitrile derivatives are classified as hazardous (e.g., CAS 15271-41-7) due to cyanide release potential .
  • Engineering Controls: Use fume hoods and sealed systems for synthesis/storage.
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and eye protection.

Advanced Question: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) elucidate metabolic or degradation pathways of this compound?

Methodological Answer:

  • Synthesis of Labeled Analogs: Introduce 13^{13}C at the nitrile carbon via K13^{13}CN substitution or 15^{15}N via ammonia-derived precursors .
  • Tracing Studies: Use LC-MS/MS to track labeled fragments in biological/environmental matrices.
  • Degradation Kinetics: Compare half-lives of labeled vs. unlabeled compounds under aerobic/anaerobic conditions .

Basic Question: What chromatographic methods are suitable for purifying this compound?

Methodological Answer:

  • Normal-Phase HPLC: Use silica columns with hexane/ethyl acetate gradients to separate non-polar impurities.
  • Reverse-Phase HPLC: C18 columns with water/acetonitrile for polar byproducts.
  • GC-MS: Validate purity via gas chromatography for volatile derivatives (e.g., silylated intermediates) .

Advanced Question: How do structural analogs (e.g., 5-chloro-6-substituted derivatives) inform SAR studies for this compound?

Methodological Answer:

  • Synthetic Modifications: Introduce halogens or methyl groups at specific positions (e.g., 5-chloro substitution in CAS 15271-41-7) to assess steric/electronic effects .
  • Biological Assays: Compare cytotoxicity or enzyme inhibition profiles using modified analogs.
  • Computational SAR: Map substituent effects on binding affinities via molecular dynamics simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.